molecular formula C7H12O3 B13530158 3-Ethyl-2-oxopentanoic acid CAS No. 34906-88-2

3-Ethyl-2-oxopentanoic acid

Cat. No.: B13530158
CAS No.: 34906-88-2
M. Wt: 144.17 g/mol
InChI Key: CKGNFKNZKFVYQG-UHFFFAOYSA-N
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Description

3-Ethyl-2-oxopentanoic acid: is an organic compound with the molecular formula C7H12O3. It is a keto acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-2-oxopentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-ethyl-2-pentanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic medium and is carried out under controlled temperature conditions to prevent over-oxidation.

Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic oxidation of 3-ethyl-2-pentanol. This process often employs a metal catalyst such as palladium or platinum supported on a carrier material. The reaction is conducted in a continuous flow reactor to ensure efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce this compound derivatives.

    Reduction: The ketone group can be reduced to form 3-ethyl-2-hydroxypentanoic acid using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alcohols, amines, acid chlorides, basic or acidic catalysts.

Major Products:

    Oxidation: Higher oxidation state derivatives.

    Reduction: 3-Ethyl-2-hydroxypentanoic acid.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

3-Ethyl-2-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-ethyl-2-oxopentanoic acid involves its interaction with various molecular targets and pathways. As a keto acid, it can participate in enzymatic reactions that involve the transfer of keto and carboxyl groups. These reactions are crucial in metabolic pathways, where the compound can act as an intermediate or a substrate for enzyme-catalyzed transformations.

Comparison with Similar Compounds

    3-Methyl-2-oxopentanoic acid: Similar structure but with a methyl group instead of an ethyl group.

    4-Methyl-2-oxopentanoic acid: Similar structure with the ketone group at a different position.

    3-Ethyl-4-oxopentanoic acid: Similar structure with the ketone group at a different position.

Uniqueness: 3-Ethyl-2-oxopentanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in synthetic chemistry and various research applications.

Properties

CAS No.

34906-88-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-ethyl-2-oxopentanoic acid

InChI

InChI=1S/C7H12O3/c1-3-5(4-2)6(8)7(9)10/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

CKGNFKNZKFVYQG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)C(=O)O

Origin of Product

United States

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